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Compound of Interest

Compound Name: Boc-D-Thr(Bzl)-OH

Cat. No.: B558126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-α-tert-

Butoxycarbonyl-O-benzyl-D-threonine (Boc-D-Thr(Bzl)-OH), a critical building block in peptide

synthesis. The following sections detail its characterization by Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including data

summaries and experimental protocols.

Spectroscopic Data Summary
The empirical formula for Boc-D-Thr(Bzl)-OH is C₁₆H₂₃NO₅, with a molecular weight of 309.36

g/mol .[1] The spectroscopic data presented below is consistent with this structure. Note that

the NMR spectra for D- and L-enantiomers are identical. The data for the L-enantiomer, Boc-L-

Thr(Bzl)-OH, is presented here.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules.

Table 1: ¹H NMR Spectroscopic Data for Boc-L-Thr(Bzl)-OH[2]
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Chemical Shift (δ) ppm Multiplicity Assignment

~10.6 Broad Singlet
Carboxylic Acid Proton (-

COOH)

7.29 - 7.26 Multiplet Aromatic Protons (C₆H₅-)

5.34 Doublet Amide Proton (-NH-)

4.56 Doublet
Benzyl Methylene Proton (-O-

CH₂-Ph)

4.42 Doublet
Benzyl Methylene Proton (-O-

CH₂-Ph)

4.37 Doublet α-Proton (-CH(NHBoc)-)

4.18 Multiplet β-Proton (-CH(OBzl)-)

1.46 Singlet tert-Butyl Protons (-C(CH₃)₃)

1.26 Doublet
γ-Methyl Protons (-

CH(OBzl)CH₃)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Estimated ¹³C NMR Spectroscopic Data for Boc-D-Thr(Bzl)-OH
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Chemical Shift (δ) ppm Assignment

~174 Carboxylic Acid Carbon (-COOH)

~156 Boc Carbonyl Carbon (-C=O)

~138 Aromatic Quaternary Carbon (C-O)

~128.5 Aromatic methine carbons (-CH=)

~127.8 Aromatic methine carbons (-CH=)

~80 Boc Quaternary Carbon (-C(CH₃)₃)

~75 β-Carbon (-CH(OBzl)-)

~72 Benzyl Methylene Carbon (-O-CH₂-Ph)

~60 α-Carbon (-CH(NHBoc)-)

~28.3 tert-Butyl Carbons (-C(CH₃)₃)

~18 γ-Methyl Carbon (-CH(OBzl)CH₃)

Note: This is an estimated peak list based on the compound's structure and typical chemical

shift values for similar functional groups. Specific experimental data was not available in the

searched literature.

Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups based on their vibrational frequencies. While a

specific spectrum with peak values was not available, the identity of the compound is often

confirmed by this method.

Table 3: Expected Characteristic IR Absorption Bands for Boc-D-Thr(Bzl)-OH
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Wavenumber (cm⁻¹) Functional Group Vibration

3300 - 2500 O-H Stretch (Carboxylic Acid, very broad)

~3350 N-H Stretch (Amide)

3100 - 3000 C-H Stretch (Aromatic)

2980 - 2850 C-H Stretch (Aliphatic)

~1740 C=O Stretch (Carboxylic Acid)

~1690 C=O Stretch (Boc-carbamate)

1600, 1495, 1450 C=C Stretch (Aromatic Ring)

~1520 N-H Bend (Amide II)

1250, 1160
C-O Stretch (Carbamate, Carboxylic Acid,

Ether)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for Boc-L-Thr(Bzl)-OH[2]

m/z Relative Intensity (%) Assignment

309 - [M]⁺ (Molecular Ion)

253 -
[M - C₄H₈]⁺ (Loss of

isobutylene)

209 5.6 [M - Boc]⁺

148 19.2 [M - Boc - COOH - CH₃]⁺

135 10.1

91 100.0 [C₇H₇]⁺ (Tropylium ion)

57 44.1 [C₄H₉]⁺ (tert-Butyl cation)
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Method: Electron Ionization (EI), 75 eV

Experimental Protocols
The following are detailed methodologies representative of the experiments used to obtain the

spectroscopic data.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of Boc-D-Thr(Bzl)-OH in 0.5-0.7 mL of

deuterated chloroform (CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the instrument to the sample.

Acquire the spectrum with a standard pulse sequence (e.g., zg30).

Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

Set the spectral width to cover the range of approximately -1 to 12 ppm.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Set the spectral width to cover the range of approximately 0 to 200 ppm.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

Free Induction Decay (FID).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b558126?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for

¹H NMR; δ = 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Thoroughly mix a small amount (~1-2 mg) of Boc-D-Thr(Bzl)-OH with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000

to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (ESI-MS)
Sample Preparation: Prepare a dilute solution of Boc-D-Thr(Bzl)-OH (e.g., 0.1 mg/mL) in a

suitable solvent such as methanol or acetonitrile/water. A small amount of formic acid may be

added to promote ionization.

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI)

source, such as a quadrupole or ion trap mass analyzer.

Data Acquisition:
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Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Optimize source parameters (e.g., spray voltage, capillary temperature, gas flows) to

maximize the signal of the ion of interest.

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500

amu).

Data Processing: The instrument software processes the data to generate a mass spectrum

showing the relative abundance of ions as a function of their m/z ratio. The protonated

molecule [M+H]⁺ (m/z 310.16) is typically the base peak in ESI positive mode.

Visualization of Experimental Workflow
The logical flow for the complete spectroscopic characterization of a chemical sample like Boc-
D-Thr(Bzl)-OH is depicted below.
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Spectroscopic Characterization Workflow for Boc-D-Thr(Bzl)-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data Analysis of Boc-D-Thr(Bzl)-OH: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558126#spectroscopic-data-for-boc-d-thr-bzl-oh-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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